4-Iodoaniline
Overview
Description
4-Iodoaniline is a potent methaemoglobin former . It is an iodine-substituted aniline widely used as a chemical intermediate in the manufacturing of dyes and drugs .
Synthesis Analysis
4-Iodoaniline can be synthesized by the reaction of aniline and iodine in the presence of sodium bicarbonate . Another method involves the palladium-catalyzed carbonylation of 4-iodoaniline .Molecular Structure Analysis
The molecular formula of 4-Iodoaniline is C6H6IN . It has a molecular weight of 219.02 g/mol .Chemical Reactions Analysis
4-Iodoaniline is used in various chemical reactions. For instance, it was used to prepare phenyl functionalized graphene oxide (I-Ph-GO) . It also participates in the Suzuki reaction.Physical And Chemical Properties Analysis
4-Iodoaniline is a beige to greyish-brown crystalline powder . It is soluble in alcohol, ether, and chloroform, and slightly soluble in water . Its melting point is 61-63 °C (lit.) and boiling point is 268.7±23.0 °C .Scientific Research Applications
1. Crystal Structure Studies
4-Iodoaniline has been a subject of interest in crystallography. Dey and Desiraju (2004) discussed the crystal structures of 4-phenoxyanilines, including 4-(4′-Iodo)phenoxyaniline, highlighting its isostructural properties compared to its bromo, chloro, and ethynyl derivatives. They emphasized the contrast with 4-iodoaniline, which is not isostructural with its counterparts, demonstrating its unique structural characteristics (Dey & Desiraju, 2004).
2. Electrochemical Oxidation
Kádár et al. (2001) explored the electrochemical oxidation of various haloanilines, including 4-iodoaniline, in acetonitrile solution. Their research revealed insights into the oxidation mechanisms and by-products, such as 4,4′-Diiodo-azobenzene in the case of 4-iodoaniline, contributing to a better understanding of its electrochemical behavior (Kádár et al., 2001).
3. Environmental Impact and Biogeochemical Cycling
Hu, Moran, and Gan (2012) investigated the sorption, degradation, and transport of various iodine species, including 4-iodoaniline, in geologic media. Their research provides valuable insights into the environmental behavior and mobility of 4-iodoaniline in subsurface environments, which is critical for environmental protection and risk assessment (Hu, Moran, & Gan, 2012).
4. Synthesis of Functionalized Compounds
Zhang et al. (2019) reported the synthesis of highly functionalized 4-aminoindoles using a strategy involving o-iodoaniline. This research demonstrates the utility of 4-iodoaniline in synthesizing complex organic compounds with potential applications in pharmaceuticals and materials science (Zhang et al., 2019).
5. Molecular Complex Formation
Jones, Wilson, and Thomas (2014) explored the formation of molecular complexes using 4-iodoaniline, observing significant color changes upon complex formation. This study highlights the potential of 4-iodoaniline in developing materials with unique optical properties (Jones, Wilson, & Thomas, 2014).
Safety And Hazards
properties
IUPAC Name |
4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVCDUSVTXIWGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
Record name | 4-iodoaniline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060239 | |
Record name | Benzenamine, 4-iodo- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9060239 | |
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Molecular Weight |
219.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light brown crystalline powder; [Alfa Aesar MSDS] | |
Record name | p-Iodoaniline | |
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Vapor Pressure |
0.00767 [mmHg] | |
Record name | p-Iodoaniline | |
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Product Name |
4-Iodoaniline | |
CAS RN |
540-37-4 | |
Record name | 4-Iodoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Iodoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540374 | |
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Record name | 4-IODOANILINE | |
Source | DTP/NCI | |
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Record name | Benzenamine, 4-iodo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenamine, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060239 | |
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Record name | 4-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.950 | |
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Record name | P-IODOANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BMK56397B | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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